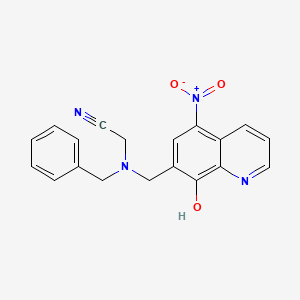
Metallo-|A-lactamase-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metallo-|A-lactamase-IN-5 is a compound designed to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. These enzymes are a significant concern in the fight against antibiotic resistance, particularly in Gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of metallo-β-lactamase inhibitors, including Metallo-|A-lactamase-IN-5, involves various methodologies. These methods often include the formation of diazabicyclooctane (DBO), cyclic boronate, and dual-nature inhibitors . The synthetic routes typically involve multi-step reactions, including acylation, substitution, and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of metallo-β-lactamase inhibitors requires scalable and cost-effective methods. The production process involves optimizing reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Metallo-|A-lactamase-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different inhibitory activities against metallo-β-lactamases .
Applications De Recherche Scientifique
Metallo-|A-lactamase-IN-5 has several scientific research applications:
Mécanisme D'action
Metallo-|A-lactamase-IN-5 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions. The compound chelates the zinc ions, thereby inhibiting the enzyme’s ability to hydrolyze β-lactam antibiotics . This inhibition restores the efficacy of β-lactam antibiotics against resistant bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Vaborbactam: A cyclic boronate inhibitor.
Avibactam: A diazabicyclooctane inhibitor.
Aspergillomarasmin A: A natural product inhibitor
Uniqueness
Metallo-|A-lactamase-IN-5 is unique due to its dual-nature inhibition mechanism, which involves both chelation of zinc ions and interaction with the enzyme’s active site. This dual mechanism enhances its inhibitory potency and broadens its spectrum of activity against various metallo-β-lactamases .
Propriétés
Formule moléculaire |
C19H16N4O3 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-[benzyl-[(8-hydroxy-5-nitroquinolin-7-yl)methyl]amino]acetonitrile |
InChI |
InChI=1S/C19H16N4O3/c20-8-10-22(12-14-5-2-1-3-6-14)13-15-11-17(23(25)26)16-7-4-9-21-18(16)19(15)24/h1-7,9,11,24H,10,12-13H2 |
Clé InChI |
CJFJGNGFFLNDIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC#N)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















